![molecular formula C9H12O2 B14689677 4-Methoxybicyclo[2.2.2]oct-5-en-2-one CAS No. 25494-96-6](/img/structure/B14689677.png)
4-Methoxybicyclo[2.2.2]oct-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybicyclo[222]oct-5-en-2-one is a bicyclic organic compound characterized by a unique structure that includes a methoxy group and a bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybicyclo[2.2.2]oct-5-en-2-one typically involves the substitution at the bridgehead position of its derivatives. One notable method includes the preparation of key intermediates required for the synthesis of (±)-allo-cedrol (khusiol) through a novel methodology involving bridgehead substitution . Another approach involves the pinacol-type rearrangement of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols into bicyclo[3.2.1]oct-6-en-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxybicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: Bridgehead substitution is a common reaction for this compound, leading to the formation of various derivatives.
Rearrangement Reactions: Pinacol-type rearrangement is another significant reaction, resulting in the formation of bicyclo[3.2.1]oct-6-en-2-ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and acids such as p-toluenesulfonic acid in benzene.
Rearrangement Reactions: Reagents like p-toluenesulfonic acid and solvents such as benzene are used under boiling conditions.
Major Products
Substitution Reactions: Products include various substituted derivatives of this compound.
Rearrangement Reactions: Major products include bicyclo[3.2.1]oct-6-en-2-ones and their derivatives.
Applications De Recherche Scientifique
4-Methoxybicyclo[2.2.2]oct-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methoxybicyclo[2.2.2]oct-5-en-2-one involves its interaction with molecular targets through substitution and rearrangement reactions. The methoxy group and the bicyclic structure play crucial roles in its reactivity and the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxybicyclo[2.2.2]oct-5-en-2-yl methyl ketone
- Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Uniqueness
4-Methoxybicyclo[2.2.2]oct-5-en-2-one is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds .
Propriétés
Numéro CAS |
25494-96-6 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-methoxybicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-7(3-5-9)8(10)6-9/h2,4,7H,3,5-6H2,1H3 |
Clé InChI |
FJQYKJCOPCZIKZ-UHFFFAOYSA-N |
SMILES canonique |
COC12CCC(C=C1)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


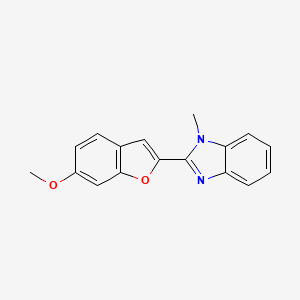
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
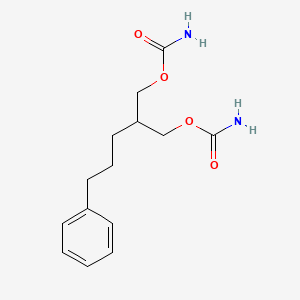
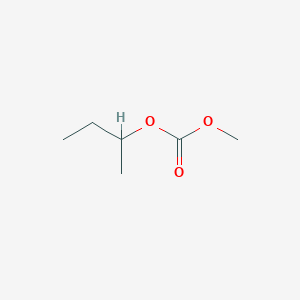


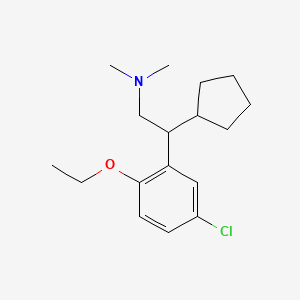
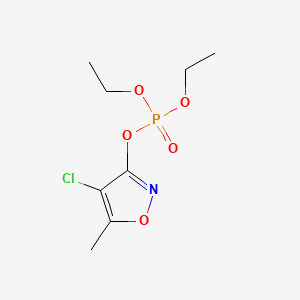
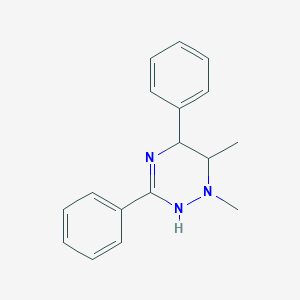
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
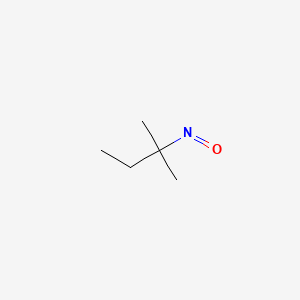
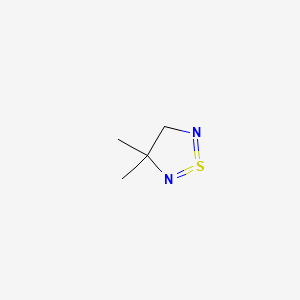
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
